Computed Lipophilicity (XLogP3): p-Tolyl vs. Phenyl and 4-Chlorophenyl Analogs
The predicted lipophilicity (XLogP3) of the target compound is 4.5 [1]. This places it between the less lipophilic unsubstituted phenyl analog (predicted XLogP3 ~3.8, PubChem CID 41617464) and the more lipophilic 4-chlorophenyl analog (predicted XLogP3 ~4.8, PubChem CID 41617466). This difference of ~0.7 log units can translate to a roughly 5-fold difference in partition coefficient, directly impacting cell permeability and non-specific protein binding in screening assays.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | Unsubstituted phenyl analog: XLogP3 = 3.8; 4-Chlorophenyl analog: XLogP3 = 4.8 |
| Quantified Difference | ΔXLogP3 = +0.7 and -0.3 relative to comparators |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025) |
Why This Matters
Lipophilicity is a key determinant of assay interference and membrane permeability; selecting the optimal logP for a specific screening system directly impacts hit validation rates.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for CID 41617465. View Source
